Di-m-tolyl ether

Description

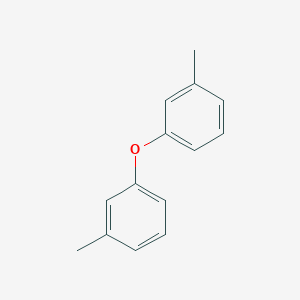

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(3-methylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLFMPKQBNPIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173534 | |

| Record name | Di-m-tolyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19814-71-2 | |

| Record name | 1,1′-Oxybis[3-methylbenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19814-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-m-tolyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019814712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-m-tolyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-m-tolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-M-TOLYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/644CLR3V44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Di M Tolyl Ether and Its Substituted Analogues

Classical Approaches in Ether Synthesis: Relevance and Limitations

Traditional methods for ether synthesis, while effective for alkyl systems, often face limitations when applied to the synthesis of diaryl ethers.

Williamson Ether Synthesis: Modified Protocols for Diaryl Ethers

The classical Williamson ether synthesis typically involves the reaction of an alkoxide with a primary alkyl halide. Applying this method directly to diaryl ethers would involve the reaction of a phenoxide with an aryl halide. However, the low reactivity of aryl halides towards nucleophilic substitution makes this approach generally inefficient under standard Williamson conditions. Modified protocols often require harsh conditions, such as high temperatures and strong bases, which can lead to undesirable side reactions.

Ullmann Condensation Strategies for Diaryl Ether Formation

The Ullmann condensation is a classical copper-catalyzed reaction used for the synthesis of diaryl ethers from aryl halides and phenols. This method typically involves heating a mixture of an aryl halide, a phenol (B47542), and a copper source (such as copper(I) iodide) nih.govwikipedia.orgamericanelements.com in the presence of a base at high temperatures. While the Ullmann condensation has been a cornerstone for diaryl ether synthesis, it often suffers from limitations such as high reaction temperatures, long reaction times, the need for stoichiometric amounts of copper, and limited substrate scope, particularly with unactivated aryl halides. Low catalytic amounts of CuI can effectively promote C-O cross-coupling reactions in the presence of K₂CO₃ as a base, allowing the synthesis of various diaryl ethers in good yields. organic-chemistry.org

Transition Metal-Catalyzed Etherification Reactions

The limitations of classical methods have driven the development of transition metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope for diaryl ether synthesis.

Palladium-Mediated C-O Bond Coupling for Aryl Ethers

Palladium catalysis has emerged as a powerful tool for the formation of diaryl ethers through C-O bond coupling reactions. These reactions typically involve the coupling of aryl halides or pseudohalides with phenols in the presence of a palladium catalyst and a ligand. organic-chemistry.orgrsc.org Buchwald and Hartwig independently reported palladium-catalyzed methods for the intermolecular synthesis of diaryl ethers in 1999. rsc.org These methods often utilize palladium sources such as palladium(II) acetate (B1210297) wikipedia.orgfishersci.nlfishersci.atamericanelements.comereztech.com in combination with various phosphine (B1218219) ligands. The choice of ligand is crucial for the efficiency and scope of the reaction, with bulky, electron-rich biarylphosphine ligands, such as XPhos wikipedia.orgsigmaaldrich.comwikiwand.comfishersci.com , demonstrating high activity and enabling coupling under milder conditions, including room temperature in some cases. nih.govmit.edu The proposed catalytic cycle involves oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a metal phenoxide and subsequent reductive elimination of the diaryl ether product. mit.edu Palladium N-heterocyclic carbene (NHC) catalysts have also been explored for diaryl ether synthesis, offering a practical alternative that tolerates various substituents on the aryl chloride and phenol coupling partners. organic-chemistry.org

Nickel-Catalyzed Processes for Ether Synthesis

Nickel catalysis has also gained prominence in the synthesis of diaryl ethers, offering alternative and sometimes complementary approaches to palladium catalysis. Nickel-catalyzed cross-coupling reactions can facilitate the formation of the C-O bond between aryl halides and phenols. researchgate.net Recent developments include nickel-catalyzed cross-coupling reactions for the synthesis of diaryl ethers by coupling heterocyclic alcohols with aryl bromides bearing electron-withdrawing groups. researchgate.net Merging photoredox and nickel catalysis has also been shown to produce diaryl ethers under mild conditions, allowing the cross-coupling of a range of aryl halides and phenol derivatives. uzh.chacs.org Symmetrical diaryl ethers can be obtained directly from aryl bromides using this approach in the presence of water. uzh.ch Nickel catalysis has also been applied in decarbonylative diaryl ether synthesis from aromatic esters. researchgate.netacs.org

Emerging and Specialized Synthetic Routes

Alkoxymercuration-Demercuration for Ether Formation

Alkoxymercuration-demercuration is a two-step reaction sequence commonly employed for the synthesis of ethers from alkenes and alcohols. libretexts.orglibretexts.orgntu.edu.sg This method offers a reliable route to ethers, typically yielding the Markovnikov addition product without the carbocation rearrangements that can occur in acid-catalyzed ether synthesis from alkenes. libretexts.orglibretexts.orgmasterorganicchemistry.com

The mechanism involves the electrophilic addition of a mercury(II) salt, such as mercuric acetate [Hg(OAc)₂] or mercuric trifluoroacetate, to the alkene in the presence of an alcohol solvent. libretexts.orgntu.edu.sgmasterorganicchemistry.com This step forms a cyclic mercurinium ion intermediate. libretexts.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the more substituted carbon of the mercurinium ion in an S₂-like fashion, leading to the formation of a carbon-oxygen bond and an organomercury compound. libretexts.orglibretexts.org The regioselectivity of this addition follows Markovnikov's rule, with the alkoxy group attaching to the more substituted carbon. libretexts.orgntu.edu.sgmasterorganicchemistry.com In the second step, the carbon-mercury bond is reductively cleaved using sodium borohydride (B1222165) (NaBH₄), replacing the mercury with a hydrogen atom and yielding the ether product. libretexts.orglibretexts.orgmasterorganicchemistry.com

While highly effective for the synthesis of alkyl ethers and some mixed alkyl-aryl ethers derived from alkene precursors, the alkoxymercuration-demercuration method as traditionally described is not a standard approach for the direct formation of the diaryl ether linkage, which involves coupling two aromatic rings through an oxygen atom. libretexts.org The method relies on the presence of an alkene to initiate the mercuration step. Therefore, its direct application to the synthesis of di-m-tolyl ether from simple aromatic precursors is not typical based on the established reaction mechanism for alkenes.

Carbanion-Electrophilic Oxygen Reactions in Ether Synthesis

An alternative strategy for ether synthesis involves the reaction of carbanions with electrophilic oxygen sources. acs.orgcore.ac.ukacs.org This approach represents an "umpoled" strategy compared to the more traditional methods where an oxygen nucleophile attacks an electrophilic carbon. acs.orgcore.ac.uk

Research in this area has explored the use of various electrophilic oxygen species, such as organic peroxides and monoperoxyacetals, which can react with organometallic reagents like organolithium or organomagnesium compounds (Grignard reagents) to form ethers. acs.orgcore.ac.uk While the reaction of dialkyl peroxides with carbanions has been known, its scope has historically been limited, particularly with increased steric bulk in the alkoxide being transferred. acs.orgcore.ac.uk

More recent investigations have demonstrated that readily prepared tetrahydropyranyl monoperoxyacetals can react with sp² hybridized organolithium and organomagnesium reagents, furnishing ethers in moderate to high yields. acs.orgcore.ac.uk This method has been successfully applied to the synthesis of various ethers, including aryl ethers. acs.orgcore.ac.ukacs.org Theoretical studies suggest a mechanism involving Lewis acid-promoted insertion of the organometallic species into the oxygen-oxygen bond of the peroxide or monoperoxyacetal. acs.orgcore.ac.uk This approach offers a complementary method for forming C-O bonds and has shown utility in the synthesis of various cyclic and acyclic ethers. acs.org

Chemo- and Regioselective Synthetic Investigations

Achieving chemo- and regioselectivity is paramount in the synthesis of substituted diaryl ethers like this compound, where multiple positions on the aromatic rings could potentially react. Significant research has focused on developing methods that control the site of carbon-oxygen bond formation.

Metal-catalyzed cross-coupling reactions, such as variants of the Ullmann condensation and Chan-Lam coupling, have been widely used for the synthesis of diaryl ethers. These methods typically involve the coupling of an aryl halide or pseudohalide with a phenol in the presence of a metal catalyst, often copper or palladium. rsc.orgorganic-chemistry.org The choice of catalyst, ligand, base, and reaction conditions is crucial for influencing both the reactivity and the selectivity of the coupling. rsc.orgorganic-chemistry.org For instance, copper-catalyzed reactions have been reported for the coupling of aryl halides and phenols, yielding diaryl ethers with varying substituents. rsc.orgorganic-chemistry.org Palladium-catalyzed methods have also been developed, offering improved scope and tolerance for different functional groups. organic-chemistry.org

Another important strategy for the chemoselective O-arylation of phenols involves the use of diaryliodonium salts as electrophilic arylating reagents. researchgate.netorganic-chemistry.orgbeilstein-journals.org These hypervalent iodine compounds can transfer an aryl group to a phenoxide nucleophile, forming the diaryl ether linkage under relatively mild conditions. researchgate.netbeilstein-journals.org The structure of the diaryliodonium salt can influence the regioselectivity, particularly in the synthesis of unsymmetrical diaryl ethers. organic-chemistry.orgbeilstein-journals.org For example, studies have shown that the reactivity and selectivity of diaryliodonium salts in O-arylation reactions can be enhanced by specific ligands or counteranions. organic-chemistry.orgbeilstein-journals.org This method has proven effective for synthesizing a range of diaryl ethers, including those with steric hindrance or other challenging structural features. researchgate.net Investigations have explored one-pot routes to ortho-aryloxy-substituted acyclic diaryliodonium salts, which can then be used in chemoselective arylations to produce functionalized diaryl ether derivatives. su.sed-nb.info

The development of efficient and selective methods for diaryl ether synthesis continues to be an active area of research, driven by the need for controlled formation of the diaryl ether motif in complex molecule synthesis.

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Fundamental C-O Bond Formation Mechanisms in Aryl Ether Synthesis

The formation of the aryl C-O bond in diaryl ethers primarily proceeds through mechanisms distinct from the classical SN1 or SN2 pathways typically observed for alkyl ethers. Key methodologies for aryl ether synthesis often involve metal-catalyzed cross-coupling reactions.

One prominent method is the Ullmann condensation (or Ullmann-type reaction), which involves the copper-promoted coupling of aryl halides with phenols or alkoxides. organic-chemistry.orgwikipedia.org The traditional Ullmann reaction often requires high temperatures and stoichiometric amounts of copper. wikipedia.org The mechanism is believed to involve copper intermediates, with proposed pathways including both free radical and ionic mechanisms. slideshare.net In the ionic mechanism, an organocuprate intermediate is formed. slideshare.net The reaction involves the formation of an active copper(I) species that undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the aryl-oxygen bond. byjus.comtestbook.com

Another significant approach is the Buchwald-Hartwig ether synthesis, a palladium-catalyzed cross-coupling reaction between aryl halides and alcohols or phenoxides. organic-chemistry.orgnaver.com While initially developed for C-N bond formation (amination), this methodology has been successfully extended to the synthesis of aryl ethers. organic-chemistry.orgnaver.com The mechanism of the Buchwald-Hartwig coupling is understood to involve oxidative addition of the aryl halide to a Pd(0) species, followed by ligand exchange with the alcohol or phenoxide, and finally reductive elimination to yield the aryl ether and regenerate the Pd(0) catalyst. wikipedia.orgjk-sci.comgoogle.com

Investigation of Nucleophilic Substitution Mechanisms (SN1, SN2) in Etherification

While SN1 and SN2 mechanisms are fundamental in the synthesis of alkyl ethers, they are generally not applicable for the direct formation of aryl ethers from aryl halides and phenoxides under typical conditions. organicchemistrytutor.commasterorganicchemistry.compdx.eduwikipedia.org This is due to the nature of the sp2 hybridized carbon atom in aryl halides, which is resistant to backside nucleophilic attack required for the SN2 mechanism. organicchemistrytutor.commasterorganicchemistry.com Similarly, SN1 reactions involving aryl cations are highly unfavorable.

However, nucleophilic aromatic substitution (SNAr) can occur with aryl halides containing strongly electron-withdrawing groups, particularly at the ortho or para positions, allowing for the displacement of a halide by a phenoxide or alkoxide. This mechanism proceeds through a Meisenheimer complex intermediate. While not a simple SN1 or SN2, it is a form of nucleophilic substitution on an aromatic ring.

The Williamson ether synthesis, a classic method for ether preparation, proceeds via an SN2 mechanism involving the reaction of an alkoxide with a primary alkyl halide. organicchemistrytutor.commasterorganicchemistry.compw.livelibretexts.orglibretexts.orgbritannica.com While phenoxides can act as nucleophiles in the Williamson synthesis, they typically react with alkyl halides to form alkyl aryl ethers, not diaryl ethers. organicchemistrytutor.commasterorganicchemistry.compw.liversc.orgumb.edu Diaryl ethers generally cannot be prepared from phenoxides with unactivated aryl halides using the standard Williamson approach. jk-sci.com

Role of Radical Intermediates in Ether Formation Processes

Radical intermediates play an increasingly important role in modern ether synthesis methodologies, particularly in metal-catalyzed and photoredox-catalyzed reactions. chinesechemsoc.orgnih.gov

In some copper-catalyzed Ullmann-type reactions, evidence suggests the involvement of radical pathways alongside or instead of ionic mechanisms. slideshare.netrsc.org Studies have indicated that aryl radicals can be generated and participate in the C-O coupling process. rsc.org

Photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling new strategies for C-O bond formation. acs.orgnih.govprinceton.eduwikipedia.org These methods often involve the photocatalyst facilitating single-electron transfer (SET) events to generate reactive species, including alkyl or aryl radicals, which then participate in coupling reactions with oxygen nucleophiles or metal complexes. chinesechemsoc.orgnih.govacs.orgnih.govnih.gov For instance, photoredox/nickel dual catalysis has been employed for the synthesis of benzylic ethers and the cross-coupling of organic halides and oxalates via alkoxycarbonyl radical intermediates. chinesechemsoc.orgnih.gov The mechanism can involve the photocatalyst oxidizing or reducing a substrate to generate a radical, which then interacts with a transition metal catalyst to form the C-O bond. nih.govnih.gov

Rearrangement Reactions: Scope and Application to Di-m-tolyl Ether Derivatives (e.g., Wittig Rearrangement)

Rearrangement reactions can also be relevant in the context of ethers, although their direct application to the synthesis or transformation of this compound specifically through mechanisms like the Wittig or Claisen rearrangement is less commonly reported compared to their application with alkyl aryl or allyl aryl ethers.

The Wittig rearrangement ( organic-chemistry.orglibretexts.org- or libretexts.orgwikipedia.org-Wittig rearrangement) typically involves the base-catalyzed rearrangement of ethers, often allyl or benzyl (B1604629) ethers, to form alcohols through a carbanionic or radical dissociation-recombination pathway. wikipedia.orgorganic-chemistry.orgslideshare.netorganic-chemistry.org The organic-chemistry.orglibretexts.org-Wittig rearrangement of allyl aryl ethers can lead to ortho-substituted products after hydrolysis. epfl.ch While the Wittig rearrangement is a significant reaction for C-C bond formation adjacent to an ether oxygen, its direct application for the synthesis or skeletal rearrangement of diaryl ethers like this compound is not a primary transformation. The substrates and products of typical Wittig rearrangements involve alkyl or allylic groups attached to the oxygen, not two aryl groups.

The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement that is well-known for transforming allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds and allyl aryl ethers into ortho-allylphenols. libretexts.orglibretexts.orgnrochemistry.comvedantu.combyjus.com This reaction involves a concerted mechanism with a cyclic transition state. libretexts.orgnrochemistry.comvedantu.combyjus.com While the aromatic version applies to allyl aryl ethers, resulting in the migration of an allyl group to the aromatic ring, it does not directly apply to diaryl ethers like this compound, which lack the necessary allyl vinylic or allylic aryl ether structure.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure and dynamics of molecules. It provides information about the different types of atoms in a molecule and their connectivity, based on their magnetic environments.

High-Resolution 1H and 13C NMR Analysis

High-resolution 1H NMR spectroscopy is used to identify the types of hydrogen atoms present in a molecule, their relative numbers, and their connectivity based on spin-spin coupling patterns. 13C NMR spectroscopy provides information about the carbon skeleton of the molecule, indicating the different types of carbon atoms present. Analysis of chemical shifts, multiplicities, and coupling constants in both 1H and 13C NMR spectra allows for the comprehensive assignment of signals to specific atoms within the Di-m-tolyl ether molecule, thereby confirming its structure. One-dimensional (1D) NMR spectra for this compound are available nih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS)

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of gas chromatography with the detection capabilities of mass spectrometry. This allows for the separation of components in a mixture before they are introduced into the mass spectrometer for analysis. GC-MS data for this compound is available nih.gov. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can help to determine the elemental composition of a compound and its fragments. Analysis of the molecular ion peak in the mass spectrum confirms the molecular weight of this compound. Fragmentation patterns observed in the mass spectrum provide structural information by indicating the ways in which the molecule breaks apart under ionization conditions. The NIST database provides GC-MS data for this compound, listing the top peaks with their m/z values nih.gov. Predicted collision cross section (CCS) values for various adducts, including the molecular ion [M]+ at m/z 198.10391, have also been computed uni.lu.

| m/z Value | Description |

|---|---|

| 198 | Top Peak (M+) |

| 155 | 2nd Highest Peak |

| 199 | 3rd Highest Peak |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, which are recorded as absorption bands in an IR spectrum. Analysis of the positions and intensities of these bands provides information about the types of bonds and functional groups present in the compound. Vapor Phase IR spectra for this compound are available nih.gov.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, crystallographers can determine the unit cell dimensions, space group, and the atomic coordinates within the crystal lattice. This provides definitive information about bond lengths, bond angles, and molecular conformation. While X-ray crystallography is a powerful tool for structural determination, obtaining suitable single crystals can be challenging rsc.orgresearchgate.net. Based on the available search results, single crystal X-ray diffraction data for this compound is not commonly reported nih.gov.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are fundamental to investigating the electronic structure of Di-m-tolyl ether, which in turn governs its chemical reactivity. These ab initio approaches solve the Schrödinger equation, or an approximation of it, to provide detailed information about molecular orbitals, electron density distribution, and electrostatic potential.

Electronic Structure: The electronic structure of this compound is characterized by the π-systems of the two tolyl rings and the p-orbitals of the central oxygen atom. Methods like Hartree-Fock (HF) theory and post-HF methods (such as Møller-Plesset perturbation theory, MP2) can be used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich aromatic rings and the oxygen atom, indicating the regions most susceptible to electrophilic attack. Conversely, the LUMO indicates the regions likely to accept electrons in a reaction with a nucleophile.

Reactivity: The calculated electronic properties can be used to predict the molecule's reactivity. nih.gov A molecular electrostatic potential (MEP) map, for instance, visually represents the charge distribution and highlights electron-rich (negative potential, typically around the oxygen atom) and electron-poor (positive potential) regions. Furthermore, conceptual Density Functional Theory (DFT) provides reactivity indices such as electrophilicity and nucleophilicity, which quantify the molecule's propensity to act as an electrophile or nucleophile in chemical reactions. mdpi.com For this compound, these calculations can pinpoint which positions on the aromatic rings are most activated or deactivated towards electrophilic aromatic substitution. nih.govacs.org

A summary of how quantum chemical approaches are applied to analyze this compound is presented below.

Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying the mechanisms of complex chemical reactions. acs.org For this compound, DFT can be applied to elucidate the pathways of its synthesis, such as in Ullmann-type or Buchwald-Hartwig-type etherification reactions. gatech.eduorganic-chemistry.orgorganic-chemistry.org

DFT calculations allow researchers to map the potential energy surface of a reaction. This involves:

Optimizing Geometries: Calculating the lowest-energy structures of reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming the nature of the stationary points. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in a copper-catalyzed Ullmann condensation to form this compound, DFT can be used to investigate different proposed mechanisms, such as those involving oxidative addition/reductive elimination or single-electron transfer (SET) pathways. nih.govresearchgate.netnih.govresearchgate.net Calculations can clarify the role of ligands, the oxidation state of the metal catalyst, and the energetic favorability of one pathway over another. gatech.edunrel.gov

The table below outlines the key steps and outputs of a typical DFT study for a reaction mechanism.

Molecular Modeling and Dynamics Simulations for Conformational and Intermolecular Interactions

While quantum mechanics provides deep insight into electronic structure, molecular modeling and dynamics simulations are essential for understanding the physical behavior of molecules over time, including their conformational flexibility and interactions with other molecules.

Conformational Analysis: this compound is a flexible molecule due to the possible rotation around its two C-O bonds. This rotation gives rise to different spatial arrangements, or conformers, which can have different energies and properties. mdpi.com Conformational analysis, often performed using DFT or semi-empirical methods, can identify the most stable conformers and the energy barriers to rotation between them. nih.govresearchgate.net This is crucial for understanding the molecule's average shape and how it might fit into a binding site or pack in a crystal.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their dynamic behavior over time (from picoseconds to microseconds). rsc.orgrsc.org For this compound, an MD simulation could model:

Liquid State Behavior: Simulating the bulk liquid to predict properties like density and diffusion coefficients.

Solvation: Placing a single this compound molecule in a box of solvent (e.g., water or an organic solvent) to study how the solvent molecules arrange around it and affect its conformation.

Intermolecular Interactions: In a simulation with multiple this compound molecules, one can study the non-covalent forces that govern their association. mdpi.com These include van der Waals forces and, importantly, π-π stacking interactions between the aromatic tolyl groups. mdpi.comnih.govnih.govlibretexts.orgwikipedia.org MD simulations can provide quantitative information on the strength and geometry of these interactions, which are critical for understanding the material properties of substances containing this molecule. benthamdirect.com

Predictive Computational Spectroscopy for this compound

Computational methods can predict various types of molecular spectra with a high degree of accuracy, serving as a powerful tool for structure verification and interpretation of experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.netyoutube.com These calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. academyart.edu By comparing this predicted spectrum with an experimental one, each absorption band can be assigned to a specific molecular motion (e.g., C-O-C asymmetric stretch, aromatic C-H bend). Anharmonic calculations can further improve the accuracy of these predictions, especially for C-H stretching regions. arxiv.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra is another key application of computational chemistry. acs.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors. nih.govmdpi.com These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS), which is calculated at the same level of theory. researchgate.netmdpi.com This allows for the prediction of both ¹³C and ¹H chemical shifts. Such predictions are invaluable for assigning peaks in complex experimental spectra and for distinguishing between different isomers. researchgate.net

The table below summarizes the computational approaches to predicting the spectra of this compound.

Catalytic Properties and Applications in Chemical Transformations

Di-m-tolyl Ether as a Substrate in Catalytic Hydrogenolysis Reactions

Catalytic hydrogenolysis of diaryl ethers involves the cleavage of the carbon-oxygen bond, typically under a hydrogen atmosphere and in the presence of a catalyst. This transformation is significant for the valorization of lignin, a biopolymer containing abundant aryl ether linkages, into valuable chemicals and fuels. This compound, as a substituted diaryl ether, can serve as a substrate in such reactions.

Studies have shown that diaryl ethers undergo electrocatalytic hydrogenolysis over skeletal nickel cathodes, achieving direct C-O cleavage without initial benzene (B151609) ring saturation. osti.gov For aryl phenyl ethers with meta functional groups, such as the methyl groups in this compound, selective cleavage to the substituted benzene and phenol (B47542) can occur. osti.gov

Various catalytic systems have been explored for the hydrogenolysis of substituted diaryl ethers. Ruthenium nanoparticles immobilized on an acidic supported ionic liquid phase (Ru@SILP-SO3H) have demonstrated high activity for the hydrogenolysis of various diaryl ethers. thieme-connect.dempg.dethieme-connect.de For symmetric substrates like diphenyl ether, complete hydrodeoxygenation to cycloalkanes can be the main outcome. thieme-connect.dempg.dethieme-connect.de In the case of unsymmetric substrates, regioselective C-O bond cleavage adjacent to the unsubstituted phenyl ring has been observed. thieme-connect.dempg.dethieme-connect.de

Heterogeneous nickel catalysts supported on activated carbon have also been reported for the chemo- and regioselective hydrogenolysis of C-O bonds in di-ortho-substituted diaryl ethers, yielding arenes and phenols without hydrogenation. osti.gov The high thermal stability of these embedded metal particles allows for the cleavage of C-O bonds in highly substituted diaryl ether units. osti.gov

Nickel carbene complexes have been shown to catalyze the selective hydrogenolysis of aromatic C-O bonds in alkyl aryl and diaryl ethers under relatively mild conditions (1 bar H2, 80-120°C), producing exclusively arenes and alcohols. kiku.dknih.gov The relative reactivity of ether substrates in this system follows the order Ar-OAr >> Ar-OMe > ArCH2-OMe. nih.gov

Palladium on carbon catalysts can also catalyze the C-O bond cleavage of aryl ethers by alcohols in the presence of H2, proceeding via reductive solvolysis initiated by partial hydrogenation of one aromatic ring. researchgate.net Ruthenium-tungsten bifunctional catalysts have also been reported for the selective hydrogenolysis of CAr-O bonds in phenols and phenyl ethers in water. rsc.org

While specific detailed data tables for the hydrogenolysis of this compound were not extensively available in the immediate search results, the general principles and catalytic systems effective for substituted diaryl ethers are applicable. The outcome of the reaction, including the degree of cleavage and subsequent hydrogenation, is highly dependent on the specific catalyst and reaction conditions employed.

Role of this compound Motifs in Ligand Design for Catalysis

The structural motif of diaryl ethers, including substituted variants like this compound, can be incorporated into ligands used in metal-catalyzed reactions. These ligands play a crucial role in influencing the activity, selectivity, and stability of the catalytic system.

Biaryl phosphine (B1218219) ligands, which feature two aryl groups connected by a phosphorus atom and often include ether linkages or other substituents on the aryl rings, are commonly used in palladium-catalyzed cross-coupling reactions, including C-O coupling for diaryl ether synthesis. nih.gov The steric and electronic properties of the substituents on the aryl rings of these ligands, such as methyl groups in a m-tolyl motif, can significantly impact catalytic performance. nih.gov

N-heterocyclic carbenes (NHCs) have also been employed as ligands in various metal-catalyzed transformations of aryl ethers, including hydrogenolysis and the synthesis of chiral diaryl ethers. kiku.dknih.govacs.orgnih.govnih.govchemrxiv.org The diaryl ether framework can be part of the ligand structure itself or the ligand can be designed to interact specifically with the diaryl ether substrate or metal center.

Studies on copper-catalyzed aryl ether formation have investigated the role of various ligands, such as picolinamide (B142947) derivatives and oxalic diamides. acs.orgnih.gov While not explicitly mentioning this compound motifs, this research highlights how the structure of the ligand, including the presence and position of substituents on aryl rings within the ligand, influences the efficacy of C-O bond formation. nih.gov

Furthermore, axially chiral diaryl ethers, which can be synthesized catalytically, have been identified as potential chiral ligands for asymmetric catalytic reactions. nih.govchemrxiv.org This suggests that the this compound framework, if incorporated into a chiral structure, could find application in designing ligands for enantioselective transformations.

The design of ligands featuring diaryl ether motifs or related substituted aryl groups is an active area of research aimed at developing more efficient and selective catalysts for reactions involving C-O bond activation and formation.

Development of Catalytic Systems for Aryl Ether Synthesis and Functionalization

The synthesis of diaryl ethers, including substituted versions like this compound, has been a significant area of research in catalysis. Traditional methods like the Ullmann condensation often require harsh conditions, but the development of catalytic systems has allowed for milder and more efficient approaches. nih.govrsc.org

Transition-metal-catalyzed cross-coupling reactions, particularly those involving copper and palladium, are widely used for the formation of diaryl ethers. nih.govacs.orgnih.govrsc.orgorganic-chemistry.orgnih.govnih.gov These methods typically involve the coupling of aryl halides or pseudohalides with phenols. Various ligands and bases have been developed to facilitate these transformations under milder conditions and with broader substrate scope, including for substituted diaryl ethers. nih.govacs.orgnih.govorganic-chemistry.org For instance, copper(I) phenoxide complexes have been studied as intermediates in the etherification of aryl halides. nih.gov Palladium-catalyzed methods employing specific biaryl phosphine ligands have enabled C-O cross-coupling under milder conditions. nih.gov

Nickel-catalyzed cross-coupling reactions have also emerged for diaryl ether synthesis, including decarbonylative etherification of aromatic esters. researchgate.netacs.org Photocatalytic methods, combining photoredox and nickel catalysis, have been developed for diaryl ether synthesis under mild conditions. researchgate.net

Beyond synthesis, catalytic methods for the functionalization of diaryl ethers are also being explored. This includes regioselective functionalization reactions, such as sulfonylation or carbonylation, employing catalysts like Cu(0). tandfonline.com Catalytic enantioselective methods for synthesizing axially chiral diaryl ethers through desymmetrization reactions, such as asymmetric Povarov reactions or NHC-catalyzed esterification, represent a form of functionalization that introduces chirality into the diaryl ether framework. nih.govchemrxiv.orgnih.gov

The development of activated-carbon-supported calcium oxide (CaO@AC) as a selective and efficient catalyst for the synthesis of nitrile-containing diaryl ethers via nucleophilic aromatic substitution (SNAr) highlights the use of heterogeneous catalysts for constructing substituted diaryl ethers. scut.edu.cn

These diverse catalytic systems demonstrate the ongoing efforts to develop efficient and selective methods for both the formation and functionalization of diaryl ethers, including those with substitution patterns found in this compound.

Mechanistic Studies of Catalytic Processes Involving this compound

Understanding the reaction mechanisms of catalytic processes involving diaryl ethers is crucial for rational catalyst design and optimization. Mechanistic studies often involve a combination of experimental techniques and computational methods.

For the catalytic hydrogenolysis of diaryl ethers, mechanistic investigations have shed light on the pathways involved in C-O bond cleavage. Studies on nickel-catalyzed hydrogenolysis using NHC ligands suggest that the mechanism involves oxidative addition of the C-O bond to the nickel center, forming a metallacyclic intermediate, followed by reaction with hydrogen and reductive elimination of the products. acs.orgnih.gov The role of additives, such as bases, in facilitating these steps has also been investigated. acs.orgnih.govacs.org Some studies propose direct elimination via benzyne (B1209423) intermediates in electrocatalytic hydrogenolysis over skeletal Ni. osti.gov Palladium-catalyzed hydrogenolysis has been suggested to proceed via partial hydrogenation of an aromatic ring followed by solvolysis. researchgate.net

Mechanistic studies of copper-catalyzed diaryl ether synthesis have explored the nature of active intermediates, such as copper(I) phenoxide complexes, and the influence of ligands on the reaction pathway and selectivity. nih.govnih.gov These studies often involve kinetic analysis and the isolation and characterization of proposed intermediates.

Mechanistic investigations into photocatalytic diaryl ether transformations indicate the involvement of single-electron transfer processes to activate the C-O bond. researchgate.netacs.orgsnnu.edu.cn For example, uranyl-photocatalyzed hydrolysis of diaryl ethers has been shown to involve single electron transfer between the diaryl ether and the excited uranyl cation. acs.org

In the context of atroposelective synthesis of chiral diaryl ethers, mechanistic studies using organocatalysts like NHCs examine the interactions between the catalyst and the diaryl ether substrate in the transition state to explain the observed stereoselectivity. nih.govnih.gov

Applications in Advanced Materials and Polymer Science

Incorporation of Di-m-tolyl Ether Units in Polymer Backbones

The integration of rigid aromatic units like this compound into polymer chains is a key strategy for developing high-performance materials. These units can enhance thermal stability, modify solubility, and impart specific mechanical properties to the resulting polymers.

Polydi(aryl)siloxanes represent a class of inorganic polymers known for their exceptional thermal stability and unique liquid-crystalline properties. kpi.ua While extensive research has focused on polymers with phenyl and p-tolyl substituents, specific studies on polydi(m-tolyl)siloxane are less common. However, the synthesis and properties can be inferred from its closely related analogs, poly(diphenylsiloxane) and poly(di-p-tolyl)siloxane. kpi.uakpi.ua

Synthesis: The primary method for synthesizing polydi(aryl)siloxanes is the anionic ring-opening polymerization of the corresponding cyclic trimers (e.g., hexa-m-tolylcyclotrisiloxane). This process, typically initiated by organolithium compounds like s-butyl lithium and promoted by substances such as DMSO or THF, allows for controlled molecular weights and narrow molecular weight distributions. kpi.ua The polymerization is generally conducted in a high-boiling solvent like diphenyl ether at elevated temperatures. kpi.ua

Properties: Based on studies of phenyl and p-tolyl analogs, polydi(m-tolyl)siloxane is expected to be a highly crystalline, high-melting polymer. kpi.ua The steric hindrance caused by the bulky tolyl groups restricts the flexibility of the siloxane backbone, leading to a rigid chain structure. This rigidity is responsible for the formation of crystalline and liquid-crystalline (mesophase) states at high temperatures. kpi.uakpi.ua For instance, poly(diphenylsiloxane) and poly(di-p-tolyl)siloxane exhibit crystal-liquid-crystal transition temperatures (T_ic) of 265°C and 300°C, respectively. kpi.ua

A significant challenge with such homopolymers is their limited solubility; they often require temperatures above 150°C to dissolve in common solvents. kpi.uakpi.ua Research on mixed-substituent systems, such as poly((phenyl/p-tolyl)siloxane), has shown that incorporating different aryl groups can disrupt the crystal packing, leading to lower transition temperatures and improved solubility at room temperature. kpi.ua A similar effect would be anticipated for copolymers incorporating m-tolylsiloxane units.

| Polymer | Substituent | Typical Tic (°C) | Solubility Profile |

|---|---|---|---|

| Poly(diphenylsiloxane) | Phenyl | ~265 | Soluble only >150°C |

| Poly(di-p-tolyl)siloxane | p-Tolyl | ~300 | Soluble only >150°C |

| Poly((phenyl/p-tolyl)siloxane) | Mixed Phenyl/p-Tolyl | ~150-160 | Soluble at room temperature |

| Polydi(m-tolyl)siloxane (Expected) | m-Tolyl | High | Likely poor at room temp. |

The this compound moiety can also be incorporated into other polymer families, such as poly(arylene ether)s and vinyl ether-based systems. Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal and oxidative stability. nih.gov They are typically synthesized via nucleophilic aromatic substitution, reacting a bisphenol with an activated aromatic dihalide. nasa.govkpi.ua A dihydroxylated derivative of this compound could serve as a monomer in such reactions to introduce the flexible ether linkage and tolyl groups into the polymer backbone.

In the context of vinyl polymers, monomers like m-tolyl vinyl ether can be synthesized and subsequently polymerized. The polymerization of vinyl ethers is typically cationic in nature, initiated by Lewis acids or other acidic compounds. nasa.gov The resulting polymers, poly(m-tolyl vinyl ether), would feature the m-tolyl ether unit as a pendant group. The properties of such polymers would be influenced by the size and stereochemistry of this side group. While specific research on the homopolymerization of m-tolyl vinyl ether is not widely documented, related studies on phenyl vinyl ether provide insight into the potential synthetic pathways and characteristics. nasa.gov

This compound Derivatives as Building Blocks for Functional Molecules

Beyond polymerization, the this compound scaffold is a valuable starting point for the synthesis of smaller, well-defined functional molecules, including complex heterocyclic systems and other advanced organic materials.

The aromatic rings of this compound can be functionalized through various organic reactions, transforming the simple ether into a precursor for a wide range of heterocyclic compounds, which are important in medicinal chemistry and materials science. nih.govresearchgate.netfrontiersin.org

Pyrazoles: Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms, commonly synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine. nih.govresearchgate.net While this compound is not a direct precursor, it can be converted into one. For instance, a Friedel-Crafts acylation reaction on this compound could install acyl groups, leading to a diketone intermediate. This intermediate, featuring the m-tolyl ether framework, could then be cyclized with hydrazine to form a substituted pyrazole (B372694). Research has documented the synthesis of pyrazoles containing the m-tolyl group, such as 5-phenyl-3-(m-tolyl)-1H-pyrazole, demonstrating the utility of m-tolyl precursors in constructing these heterocycles. nih.gov

Triazoles: Triazoles, five-membered rings containing three nitrogen atoms, are often synthesized via the 1,3-dipolar cycloaddition of an azide and an alkyne (the "click" reaction). researchgate.netnih.gov To use this compound as a precursor, its aromatic rings would first need to be functionalized to introduce either an azide or an alkyne group. For example, nitration followed by reduction to an amine, diazotization, and substitution would yield an azido-di-m-tolyl ether. Alternatively, halogenation followed by a Sonogashira coupling could introduce an alkyne moiety. These functionalized derivatives could then be used in cycloaddition reactions to generate triazoles bearing the this compound scaffold.

s-Indacene-1,5-diones: There is direct evidence for the use of m-tolyl precursors in the synthesis of s-indacene-1,5-diones. Specifically, 4,8-Di-m-tolyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione has been synthesized. mdpi.com The synthesis involves the NaNO₂-catalyzed transformation of a cyclopentenone-Morita–Baylis–Hillman (MBH) acetate (B1210297) where the aryl substituent is an m-tolyl group. mdpi.com This reaction proceeds via a dimeric cyclization and oxidative aromatization pathway, demonstrating a direct route to complex fused ring systems from m-tolyl-containing building blocks. mdpi.com

| Heterocycle | Key Precursor Type | Plausible Synthesis Route from this compound |

|---|---|---|

| Pyrazole | 1,3-Dicarbonyl compound | Friedel-Crafts acylation of the ether scaffold to form a diketone, followed by condensation with hydrazine. |

| Triazole | Azide + Alkyne | Functionalization of the ether to introduce an azide or alkyne group, followed by 1,3-dipolar cycloaddition. |

| s-Indacene-1,5-dione | Substituted Cyclopentenone | Use of m-tolyl-substituted cyclopentenone derivatives in a catalyzed dimerization/cyclization reaction. mdpi.com |

The term "advanced organic materials" encompasses a wide range of molecules designed for specific functions, including applications in electronics, optics, and catalysis. idu.ac.id The this compound structure can serve as a core component in such materials. By attaching various functional groups to the tolyl rings, molecules with tailored properties can be designed.

For example, the incorporation of electron-donating or electron-withdrawing groups onto the this compound scaffold can tune its electronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The non-coplanar structure imparted by the ether linkage can be advantageous in preventing intermolecular aggregation (π-stacking), which is often desirable for maintaining high photoluminescence quantum yields in the solid state. The synthesis of complex heterocyclic systems like the di-m-tolyl substituted s-indacene-1,5-dione is a clear step toward creating sophisticated, functional π-conjugated systems derived from a tolyl ether base. mdpi.com

Environmental Dynamics and Degradation Pathways of Aryl Ethers

Abiotic Transformation Processes in Environmental Media

Abiotic transformation processes, such as hydrolysis and photolysis, can play a role in the environmental fate of organic contaminants like aryl ethers. Hydrolysis involves the cleavage of a chemical bond by reaction with water. While the ether bond in aryl ethers is generally considered resistant to hydrolysis under typical environmental conditions, some studies on related compounds indicate that hydrolysis can occur, particularly under specific pH conditions. For instance, triphenyl phosphate (B84403), an aryl phosphate, undergoes pH-dependent hydrolysis in distilled water, with measured half-lives ranging from 3 to 19 days at pH 7–9. industrialchemicals.gov.au Although Di-m-tolyl ether is an ether and not a phosphate, this suggests that hydrolysis conditions, if extreme, could potentially influence its fate.

Photolysis, the degradation of compounds by light, is another important abiotic transformation process in aquatic systems for substances that absorb sunlight. researchgate.netnih.gov Aromatic ethers are among the structural fragments found in chemicals that undergo direct photolysis. nih.gov Studies on the photolysis of diaryl ethers have been conducted, demonstrating that Csp2–O bond activation can occur under visible light stimulation. acs.org For example, uranyl-photocatalyzed hydrolysis of diaryl ethers has been established, leading to the formation of phenols. acs.org This process involves single electron transfer and oxygen atom transfer, with water serving as the oxygen source. acs.org The rate and mechanism of photolysis can be influenced by factors such as the solvent and the presence of sensitizers or photocatalysts. researchgate.nettandfonline.com

Biotransformation and Microbial Degradation Studies

Microbial degradation is a significant pathway for the removal of organic pollutants in the environment. Microorganisms, including bacteria and fungi, possess enzymatic systems capable of breaking down a variety of chemical structures, including those found in aryl ethers. mdpi.commdpi.comnih.gov

Studies on the biodegradation of diphenyl ether and its derivatives have identified several microorganisms capable of cleaving the ether bond and further metabolizing the resulting aromatic compounds. mdpi.commdpi.comnih.govresearchgate.net For instance, Sphingomonas sp. strain SS3 has been shown to degrade diphenyl ether and its monohalogenated derivatives, producing phenol (B47542) and catechol as intermediates. nih.govresearchgate.net These intermediates are then channeled into central metabolic pathways like the 3-oxoadipate (B1233008) pathway. nih.govresearchgate.net The initial step in the degradation by this strain involves 1,2-dioxygenation, leading to unstable phenolic hemiacetals. nih.govresearchgate.net

Bacteria play a predominant role in the mineralization of low-molecular-weight aromatic compounds derived from the breakdown of more complex structures like lignin, which contains β-aryl ether linkages. researchgate.net Bacterial enzymes, such as β-etherases, are known to catalyze the cleavage of these ether bonds. frontiersin.orgrsc.org The catabolic pathways for β-aryl ether cleavage have been extensively studied in bacteria like Sphingobium sp. strain SYK-6. researchgate.netfrontiersin.orgrsc.org These pathways often involve a series of enzymatic reactions, including oxidation and cleavage of the ether bond, leading to the formation of intermediate compounds that can be further degraded. frontiersin.orgrsc.org

While specific studies on the microbial degradation of this compound are not extensively detailed in the provided search results, research on related aryl ethers and lignin-derived compounds suggests that microbial degradation is a plausible transformation pathway. The presence of methyl groups on the phenyl rings in this compound could potentially influence the rate and specific pathways of microbial attack compared to unsubstituted diphenyl ether.

Environmental Persistence and Mobility Assessments of Related Aryl Phosphates

The environmental persistence and mobility of chemical compounds are critical factors in assessing their potential for long-term environmental impact and exposure. Persistence refers to the resistance of a substance to degradation in the environment, while mobility describes its potential to move through different environmental compartments such as soil, water, and air.

While this compound is an aryl ether, the provided outline section specifically mentions "Related Aryl Phosphates". Aryl phosphates are a class of compounds that share structural similarities with aryl ethers in having aromatic rings linked through an oxygen atom, although in phosphates, the oxygen is bonded to phosphorus. Studies on the environmental fate of aryl phosphates can offer insights into the assessment methodologies and general behavior of aromatic compounds in the environment.

Aryl organophosphate substances are generally not expected to be persistent in water, soil, or sediment based on modelled and experimental data. canada.ca However, some, like triphenyl phosphate (TPHP), have been detected in remote locations, possibly due to particle-bound atmospheric transport, and TPHP is considered persistent in air. canada.ca TPHP is expected to partition to sediments and soil when released into the environment, while its degradation product, diphenyl phosphate (DPHP), which is ionized, is expected to remain predominantly in the water compartment. industrialchemicals.gov.au TPHP is not expected to be persistent in soils, with reported degradation half-lives in the range of tens to about a hundred days under aerobic conditions. industrialchemicals.gov.au

Environmental risk evaluations for aryl phosphate esters consider their potential risks to surface water, sediment, and soil systems. service.gov.uk Assessments review available data on degradation and partitioning behavior to estimate environmental concentrations and potential for exposure. service.gov.uk

Although this compound is structurally different from aryl phosphates, the principles of assessing environmental persistence and mobility through understanding degradation pathways (abiotic and biotic) and partitioning behavior across environmental media are applicable. The relatively stable ether linkage in this compound suggests a potential for persistence, while its physical-chemical properties, such as water solubility and vapor pressure, would influence its mobility and distribution in the environment. PubChem data indicates this compound has an XLogP3 of 4.6, suggesting a potential for partitioning into organic phases or accumulation in tissues. nih.gov

Future Directions and Interdisciplinary Research Opportunities

Innovations in Green and Sustainable Synthetic Methodologies

A key area of future research involves the development of green and sustainable methods for synthesizing diaryl ethers. Traditional methods often utilize transition metals and require high temperatures, generating considerable waste. ritsumei.ac.jporganic-chemistry.orgjsynthchem.comresearchgate.net Future innovations aim to minimize the environmental impact of diaryl ether production.

One promising direction is the development of metal-free synthetic routes. Recent studies have explored the use of hypervalent iodine reagents, such as diaryliodonium salts, as alternatives to metal catalysts for diaryl ether formation under milder conditions. su.seritsumei.ac.jporganic-chemistry.org These methods can be energy-efficient, robust, and generate less waste, utilizing readily available starting materials. su.seritsumei.ac.jp For instance, diaryliodonium tosylates have been shown to react with phenols to yield unsymmetrical diaryl ethers with high regioselectivity and efficiency under transition-metal-free conditions. organic-chemistry.org

Another area of focus is the use of more abundant and less toxic metal catalysts, such as copper and iron, often in conjunction with improved ligand design. jsynthchem.comresearchgate.netresearchgate.netorganic-chemistry.org Microwave-assisted synthesis and reactions in aqueous environments or using micellar conditions are also being explored to reduce reaction times, energy consumption, and the need for large volumes of organic solvents. ritsumei.ac.jpmdpi.comresearchgate.net The use of heterogeneous catalysts that can be easily separated and recycled is also a critical aspect of developing sustainable processes. alfa-chemistry.commasterorganicchemistry.commasterorganicchemistry.com

The concept of "atom economy," where most atoms of the reactants are incorporated into the final product, is a guiding principle in the development of greener synthetic routes. su.se Future research will likely focus on developing catalytic systems and reaction pathways that maximize atom economy and minimize the generation of byproducts.

Advanced Spectroscopic and In Situ Mechanistic Probes

Understanding the intricate mechanisms of diaryl ether formation and reaction is crucial for developing more efficient and selective processes. Advanced spectroscopic techniques and in situ probes offer powerful tools for real-time monitoring and characterization of intermediates and transition states. Future research will increasingly leverage these techniques to gain deeper mechanistic insights.

Techniques such as nuclear magnetic resonance (NMR) spectroscopy, particularly multinuclear and 2D-NMR, can provide detailed structural information on reactants, intermediates, and products. acs.orgnih.govresearchgate.net In situ NMR allows for monitoring reactions as they occur, providing kinetic data and evidence for transient species. nih.gov

Mass spectrometry, including electrospray ionization mass spectrometry (ESI-MS), can be used to identify and characterize charged intermediates in catalytic cycles. nih.gov UV-Vis spectroscopy can provide information on the electronic states of catalysts and intermediates. nih.gov

Beyond traditional spectroscopic methods, future research may employ more advanced techniques like time-resolved spectroscopy to study short-lived intermediates or operando spectroscopy to probe the active state of heterogeneous catalysts under reaction conditions. Deuterium-labeling experiments can also provide valuable information about reaction pathways and the source of hydrogen atoms involved in transformations. acs.org These detailed mechanistic studies are essential for the rational design of improved catalysts and reaction conditions.

Rational Design of Catalysts and Materials Based on Aryl Ether Architectures

The unique structural features of aryl ethers make them valuable building blocks for designing new catalysts and materials with tailored properties. Future research will focus on the rational design of such systems.

Aryl ether moieties can be incorporated into ligands for metal catalysts to influence their activity, selectivity, and stability in various transformations, including C-O cross-coupling reactions for diaryl ether synthesis itself. researchgate.netresearchgate.netorganic-chemistry.org The electronic and steric properties of the aryl ether substituents can be tuned to optimize catalyst performance.

Beyond catalysis, aryl ether structures are integral to the design of high-performance polymers, such as poly(aryl ether ketone)s (PAEKs). jlu.edu.cnmdpi.comusm.edu These polymers exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, automotive, and biomedical industries. jlu.edu.cnmdpi.com Future work may involve designing novel aryl ether-based monomers and polymer architectures to create materials with enhanced or entirely new properties, such as improved processability, specific electronic or optical characteristics, or biodegradability. researchgate.netusm.edu

Aryl ethers can also serve as scaffolds for the construction of more complex molecular architectures, including dendrimers and supramolecular assemblies, with potential applications in drug delivery, sensing, and molecular recognition. csic.es Rational design principles, guided by an understanding of structure-property relationships, will be crucial in this area.

Integration with Computational Design and Machine Learning in Chemical Research

Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research, offering the potential to accelerate the discovery and optimization of new reactions, catalysts, and materials involving diaryl ethers. berkeley.eduresearchgate.netacs.orgepfl.chmdpi.comresearchgate.netacs.orgmdpi.comnih.govacs.org Future directions will heavily involve the integration of these computational approaches with experimental work.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate reaction barriers, explore potential energy surfaces, and predict the stability and reactivity of intermediates. acs.orgnih.govacs.org This can provide valuable insights into reaction mechanisms and guide the design of more efficient catalysts and conditions. acs.orgnih.govnih.gov

Machine learning algorithms can analyze large datasets from high-throughput experimentation to identify trends, predict reaction outcomes, and optimize reaction parameters. berkeley.eduresearchgate.netacs.orgepfl.chmdpi.comresearchgate.net For example, machine learning has been applied to estimate the activity of a vast number of potential catalysts for aryl ether cleavage reactions, identifying promising candidates for experimental validation. researchgate.netacs.orgepfl.ch

The integration of computational design and machine learning can enable the in silico screening of large libraries of potential catalysts or materials, significantly reducing the number of experiments required. researchgate.netacs.orgepfl.chmdpi.com This data-driven approach can lead to the discovery of unexpected catalytic systems or material properties. Future research will likely see the development of more sophisticated computational models and machine learning algorithms specifically tailored to the complexities of diaryl ether chemistry and aryl ether-containing materials.

Q & A

Q. What are the established laboratory synthesis routes for Di-m-tolyl ether?

this compound is typically synthesized via nucleophilic aromatic substitution or Ullmann coupling. For example, in a 1975 study, 3,3'-dimethyl-4,4'-di(chloroacetyl)diphenyl ether was prepared from m-tolyl ether with a 30% yield. Key steps include reaction with chloroacetyl chloride, followed by recrystallization from CCl₄. Analytical validation via NMR (δ 2.54 for methyl groups, δ 4.60 for ClCH₂CO) and mass spectrometry (base peak at m/e 301) ensures structural confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are essential. For instance, NMR chemical shifts at δ 2.54 (methyl groups) and δ 7.70 (aromatic protons) confirm substituent positions, while MS fragmentation patterns (e.g., m/e 350 for molecular ion) validate molecular weight and functional groups. Cross-referencing with NIST Chemistry WebBook data ensures accuracy in spectral assignments .

Q. What safety protocols are recommended for handling this compound derivatives?

Lab safety measures include using impervious gloves, safety goggles, and adequate ventilation. For spills, avoid drainage contamination and use inert absorbents. Safety Data Sheets (SDS) for analogs like 3,3'-dimethyltriphenylamine recommend >98% purity to minimize impurities-related risks .

Advanced Research Questions

Q. How can model-based optimization improve this compound synthesis efficiency?

Integrating kinetic modeling with experimental validation enhances yield. For example, a 2020 study on dimethyl ether synthesis used a lumped kinetic model parametrized with 240 experimental data points. Variables like catalyst composition (e.g., CuO/ZnO/Al₂O₃ and γ-Al₂O₃ mixtures) and operating conditions (temperature, pressure) were optimized via dynamic simulations. Discrepancies between model predictions and experimental results highlight areas for mechanistic refinement .

Q. How should researchers address contradictions in spectroscopic data for this compound analogs?

Apply the D.E.A.L. framework:

- Define : Identify conflicting peaks (e.g., δ 6.93 vs. δ 7.70 in aromatic regions).

- Explain : Assess solvent effects, impurity interference, or instrument calibration.

- Apply : Re-run experiments under controlled conditions (e.g., standardized deuterated solvents).

- Limitations : Acknowledge baseline noise or low signal-to-noise ratios in trace samples .

Q. What methodologies validate the environmental stability of this compound derivatives?

Use accelerated degradation studies under UV light or oxidative conditions (e.g., H₂O₂ exposure). Monitor decomposition via HPLC and compare with NIST stability databases. For example, dibenzyl ether analogs require IFRA Standard-compliant assessments, including RIFM safety evaluations for photodegradation products .

Q. How can computational chemistry predict reaction pathways for this compound derivatives?

Density Functional Theory (DFT) calculations model transition states and activation energies. For chlorinated derivatives, simulate electrophilic aromatic substitution pathways to identify regioselectivity. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) and adjust solvation models for accuracy .

Methodological Considerations

Q. What experimental design principles minimize bias in this compound studies?

Q. How to ensure reproducibility when replicating this compound synthesis from literature?

Document all parameters: solvent purity (≥99%), catalyst pretreatment (e.g., calcination), and inert atmosphere conditions. Cross-check with primary sources (e.g., Journal of Organic Chemistry protocols) and cite original procedures verbatim .

Ethical and Reporting Standards

Q. How to ethically report inconclusive or negative results in this compound research?

Follow the D.E.A.L. framework for limitations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.